molecular formula C7H4BrN3O B7785024 CID 5200337

CID 5200337

Cat. No. B7785024
M. Wt: 226.03 g/mol
InChI Key: LPGFSZWNWPTKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 5200337 is a useful research compound. Its molecular formula is C7H4BrN3O and its molecular weight is 226.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5200337 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5200337 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 5200337 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylbenzoic acid in the presence of a base.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylbenzoic acid, Base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine and 2-amino-5-methylbenzoic acid in a suitable solvent (e.g. dimethylformamide)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Acidify the reaction mixture with hydrochloric acid to obtain the crude product., Step 4: Purify the crude product by recrystallization or column chromatography to obtain the final product, CID 5200337.

properties

IUPAC Name

6-bromo-1H-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGFSZWNWPTKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=O)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5200337

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